molecular formula C15H19Br2NO3 B578143 Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide CAS No. 1303972-94-2

Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide

Cat. No. B578143
M. Wt: 421.129
InChI Key: BZXCZRYCYWUDAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound has been used as a starting reagent in the synthesis of various other compounds. For instance, it was used in the synthesis of chromeno[3,4-c]pyridin-5-ones . It was also used as a building block for the syntheses of receptor agonists and antagonists .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl [H].CCOC (=O)C1CCN (CC1=O)Cc2ccccc2 . The empirical formula is C15H19NO3 · HCl .


Chemical Reactions Analysis

As a starting reagent, this compound has been used in the synthesis of 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines .


Physical And Chemical Properties Analysis

The compound is soluble in NH4OH at a concentration of 25 mg/mL, forming a clear, yellow solution . The melting point is 162 °C (dec.) (lit.) .

Scientific Research Applications

Chemical Synthesis and Pharmacological Applications

  • Synthetic Methodologies : Research into novel synthetic routes for complex molecules, including fluorinated and brominated compounds, highlights the importance of efficient, cost-effective synthesis techniques. For instance, a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, demonstrates advancements in cross-coupling reactions and the synthesis of halogenated compounds (Qiu et al., 2009).

  • Ionic Liquids in Chemical Processes : The use of ionic liquids as solvents for cellulose modification points to their utility in chemical reactions involving polysaccharides and potentially other organic compounds. Ionic liquids facilitate the homogeneous acylation, carbanilation, and silylation of cellulose, suggesting their potential in modifying complex organic molecules under mild conditions (Heinze et al., 2008).

Environmental and Health Safety

  • Haloaluminate Ionic Liquids : Studies on electrochemical technology with haloaluminate room-temperature ionic liquids, such as those used in electroplating and energy storage, underscore the importance of understanding chemical interactions and safety protocols when handling reactive ionic compounds (Tsuda et al., 2017). This research is relevant for assessing the environmental and health impacts of novel chemicals.

  • Flame Retardants and Environmental Impact : The increasing application of novel brominated flame retardants and their detection in various environments call for more research on their occurrence, environmental fate, and toxicity. This area of research is crucial for evaluating the safety and environmental impact of brominated compounds used in industry (Zuiderveen et al., 2020).

Safety And Hazards

The compound is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338) .

properties

IUPAC Name

ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3.BrH/c1-2-20-14(19)15(16)8-9-17(11-13(15)18)10-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXCZRYCYWUDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1=O)CC2=CC=CC=C2)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735052
Record name Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide

CAS RN

1303972-94-2
Record name Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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